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molecular formula C15H15NO6S2 B8697719 Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate CAS No. 919113-92-1

Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate

Cat. No. B8697719
M. Wt: 369.4 g/mol
InChI Key: QJFFFPHNTNZABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008296B2

Procedure details

For example, 4-amino-benzoic acid methyl ester, is treated with a sulfonyl halide, in this case 4-methanesulfonyl benzenesulfonyl chloride, in a suitable solvent, such as a 1:1 mixture of dichloromethane and pyridine at ambient temperature for 2-24 hours to yield 4-(4-methanesulfonyl-benzenesulfonylamino)-benzoic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.[CH3:12][S:13]([C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1)(=[O:15])=[O:14].ClCCl>N1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:22]([C:19]2[CH:18]=[CH:17][C:16]([S:13]([CH3:12])(=[O:15])=[O:14])=[CH:21][CH:20]=2)(=[O:24])=[O:23])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N)=O
Step Two
Name
sulfonyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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